1-Bromopyrrolo[1,2-a]pyrazine
Description
Structural Classification within Fused Nitrogen Heterocycles
Heterocyclic compounds containing nitrogen are a vast and vital class of organic molecules. mdpi.com Within this class, fused nitrogen heterocycles are characterized by the sharing of one or more bonds between at least two rings, where at least one ring contains a nitrogen atom. The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is specifically classified as a pyrrolopyrazine, a type of diazaindolizine. researchgate.netnih.gov
Its structure is defined by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyrazine (B50134) ring. researchgate.net This fusion results in a 5/6 bicyclic aromatic system containing two nitrogen atoms, one of which is at a bridgehead position. sci-hub.se The parent compound, pyrrolo[1,2-a]pyrazine, has the molecular formula C₇H₆N₂. nih.gov The specific compound of interest, 1-Bromopyrrolo[1,2-a]pyrazine, is a derivative where a bromine atom is substituted at the C1 position of this scaffold. nih.gov The presence and position of the nitrogen atoms and the fused-ring nature create a system with distinct reactivity and conformational properties compared to monocyclic heterocycles.
Table 1: Properties of Pyrrolo[1,2-a]pyrazine
| Property | Value | Source |
|---|---|---|
| IUPAC Name | pyrrolo[1,2-a]pyrazine | nih.gov |
| Molecular Formula | C₇H₆N₂ | nih.gov |
| Molecular Weight | 118.14 g/mol | nih.gov |
| CAS Number | 274-45-3 | nih.gov |
Table 2: Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₇H₅BrN₂ | nih.gov |
| Molecular Weight | 197.03 g/mol | nih.gov |
| PubChem CID | 54048022 | nih.gov |
Academic Significance of the Pyrrolo[1,2-a]pyrazine System in Organic Chemistry
The pyrrolo[1,2-a]pyrazine scaffold is of considerable academic interest due to its versatile biological activities and the synthetic challenges it presents. researchgate.netmdpi.com The development of synthetic routes to this scaffold and its derivatives is an active area of research. researchgate.netrsc.org Strategies often involve the construction of the pyrazine ring onto a pre-existing pyrrole core or vice-versa, as well as various multicomponent reactions. mdpi.com
The academic significance is also tied to its role as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. mdpi.com Researchers have explored its derivatives for a wide array of potential applications, leading to the synthesis of extensive chemical libraries for biological screening. nih.gov The introduction of substituents, such as halogens like bromine, is a key strategy for modulating the chemical and biological properties of the core structure. mdpi.comencyclopedia.pub For example, bromination of the pyrrolo[1,2-a]pyrazine core can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com Studies have shown that electrophilic substitution reactions on the pyrrolo[1,2-a]pyrazine ring system can lead to various substituted derivatives, including bromo- and dibromo- compounds. sci-hub.se This chemical tractability makes the pyrrolo[1,2-a]pyrazine system a valuable platform for fundamental studies in heterocyclic chemistry and for the discovery of new functional molecules. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromopyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXJPZURIDWQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromopyrrolo 1,2 a Pyrazine and Its Derivatives
Direct Bromination Approaches for Pyrrolo[1,2-a]pyrazine (B1600676)
Direct bromination of the pyrrolo[1,2-a]pyrazine scaffold is a primary method for the synthesis of its bromo-derivatives. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution.
Regioselective Bromination Strategies of the Pyrrolo[1,2-a]pyrazine Ring System
The regioselectivity of bromination on the pyrrolo[1,2-a]pyrazine ring system is highly dependent on the reagents and conditions employed. The pyrrole (B145914) moiety of the fused system is electron-rich and thus more susceptible to electrophilic attack than the pyrazine (B50134) portion. Early studies on the chemistry of diazaindenes, including pyrrolo[1,2-a]pyrazine, showed that electrophilic bromination using one equivalent of bromine resulted in a mixture of the 8-bromo and 6,8-dibromo derivatives sci-hub.se. This indicates that positions 6 and 8 are highly activated.
To achieve more selective bromination, particularly at other positions like C1 or C3, alternative reagents and strategies are necessary. While direct bromination of the parent pyrrolo[1,2-a]pyrazine to yield the 1-bromo isomer is not prominently detailed, studies on related fused systems like pyrrolo[1,2-a]quinoxalines offer valuable insights. For these related structures, reagents such as tetrabutylammonium (B224687) tribromide (TBATB) have been used to achieve highly selective C3-bromination or C1,C3-dibromination in good yields rsc.orgnih.gov. The mild nature of TBATB allows for controlled bromination that avoids the formation of multiple products nih.gov. Another common reagent for the bromination of electron-rich heterocycles is N-bromosuccinimide (NBS) mdpi.comorganic-chemistry.org. The choice of solvent and reaction temperature can significantly influence the outcome when using NBS. For instance, in the synthesis of a longamide B derivative, NBS was used to brominate a pyrrole-2-amide precursor mdpi.com.
| Reagent | Target Ring System | Position(s) Brominated | Key Observation |
| Bromine (Br₂) (1 equiv.) | Pyrrolo[1,2-a]pyrazine | 8- and 6,8- (mixture) | Positions 6 and 8 are highly reactive toward electrophilic attack sci-hub.se. |
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | C3 or C1/C3 | A mild reagent that allows for high regioselectivity in bromination rsc.orgnih.gov. |
| N-Bromosuccinimide (NBS) | Pyrrole derivatives | Varies | Commonly used for brominating electron-rich heterocycles; selectivity depends on conditions mdpi.comorganic-chemistry.org. |
Mechanistic Investigations of Bromination Reactions
The bromination of pyrrolo[1,2-a]pyrazine and related systems generally proceeds through an electrophilic aromatic substitution mechanism. The electron-rich pyrrole ring acts as the nucleophile, attacking the electrophilic bromine source.
Mechanistic studies on the bromination of pyrrolo[1,2-a]quinoxalines using TBATB suggest the reaction is not a radical process. Experiments conducted in the presence of radical scavengers like TEMPO and BHT did not inhibit the reaction, supporting an ionic pathway nih.gov. The proposed mechanism involves the electrophilic attack of a bromine species generated from TBATB onto the electron-rich C3 position of the pyrrolo moiety. The resulting sigma complex then loses a proton to rearomatize, yielding the C3-brominated product nih.gov. The regioselectivity is dictated by the electronic distribution within the heterocyclic system, with computational studies indicating that nitrogen atoms N5 is the most negatively charged, influencing the reactivity of the adjacent carbon atoms sci-hub.se.
Cyclization-Based Syntheses of the Pyrrolo[1,2-a]pyrazine Ring System
Constructing the core pyrrolo[1,2-a]pyrazine skeleton is a fundamental step, after which halogenation can be performed. Various cyclization strategies have been developed to build this fused heterocyclic system.
Intramolecular Cyclization Pathways to Pyrrolo[1,2-a]pyrazines
Intramolecular cyclization involves the formation of one of the rings from a linear precursor that already contains most of the required atoms. This is a common and effective strategy.
One such method is the palladium-catalyzed intramolecular cyclization of N-allyl pyrrole-2-carboxamides. Depending on the specific palladium catalyst and conditions, this reaction can yield pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction mdpi.comresearchgate.net. Another approach involves the acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, which can then undergo a gold(I)-catalyzed regioselective annulation to furnish the fused pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione skeleton acs.org.
N-alkyne-substituted pyrrole esters serve as versatile precursors for intramolecular cyclization. Nucleophilic cyclization with hydrazine (B178648) can lead to pyrrolopyrazinone skeletons through a 6-exo-dig or 6-endo-dig pathway, depending on the electronic nature of the alkyne substituents beilstein-journals.org. Similarly, electrophilic cyclization of these precursors using iodine can also yield fused systems beilstein-journals.org. A further strategy involves a two-step method beginning with a three-component Strecker reaction, followed by an intramolecular [3+2] cycloaddition to synthesize complex fused systems like hexahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines rsc.org.
| Precursor Type | Key Reagents/Catalysts | Product Type | Cyclization Type |
| N-allyl pyrrole-2-carboxamides | Palladium acetate (B1210297), Sodium acetate | Pyrrolo[1,2-a]pyrazin-1-ones | Intramolecular amination mdpi.comresearchgate.net |
| Ugi adducts (from alkynoic acids) | TFA, then Gold(I) catalyst | Pyrrolo[1,2-a]pyrazine-3,6-diones | Post-Ugi cyclization and annulation acs.org |
| N-alkyne-substituted pyrrole esters | Hydrazine monohydrate | Pyrrolopyrazinones | Intramolecular nucleophilic cyclization beilstein-journals.org |
| (S)-2-(azidomethyl)pyrrolidine derivatives | Heat | Hexahydropyrrolo[1,2-a]tetrazolo[1,5-d]pyrazines | Intramolecular [3+2] cycloaddition rsc.org |
| 1,2-biscarbamoyl-substituted 1H-pyrroles | PPh₃, Br₂, Et₃N | Pyrrolo[2,1-f] rsc.orgscientific.netacs.orgtriazin-4(3H)-ones | Regioselective intramolecular cyclization nih.govnih.gov |
Intermolecular Cyclization Strategies for Pyrrolo[1,2-a]pyrazine Formation
Intermolecular approaches involve the reaction of two or more separate molecules to construct the bicyclic core. A notable example is the palladium-catalyzed intermolecular cycloisomerization between a 2-bromo-5-methoxypyrazine (B117211) and various propargyl amines or ethers to yield substituted pyrrolo[1,2-a]pyrazines scientific.net. Another powerful method involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. This leads to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a cascade of double cyclodehydration and aromatization nih.gov.
Pyrrole-First Annulation Approaches to Pyrrolo[1,2-a]pyrazines
In a "pyrrole-first" strategy, the pyrazine ring is constructed onto a pre-existing pyrrole ring. This is one of the most common approaches for synthesizing pyrrolopyrazinones mdpi.com. The pyrazinone ring is typically formed via an intramolecular reaction starting from a 1,2-disubstituted pyrrole mdpi.com. For example, a precursor with an electrophilic carbonyl group at the 2-position and a nucleophilic amine at the 1-position can cyclize to form the desired fused ring system mdpi.com.
A different annulation approach is the visible light-mediated reaction of N-arylpyrroles with arylalkynes. For instance, 1-(2-Bromophenyl)-1H-pyrrole can react with an alkyne in the presence of a photoredox catalyst to form pyrrolo[1,2-a]quinolines, a related fused system rsc.org. This type of annulation, which avoids transition metal catalysts, demonstrates a modern approach to ring formation rsc.org. Additionally, the synthesis of pyrrolo[1,2-a]quinoxalines can be achieved from N-(furan-2-ylmethyl)-2-nitroanilines through an acid-promoted furan (B31954) ring opening followed by a reductive Paal-Knorr cyclization, which forms the pyrrole ring onto the aniline-derived portion researchgate.net. This furan-to-pyrrole transformation is a key step in building the final heterocyclic framework researchgate.netsciforum.net.
Pyrazinone-First Annulation Approaches
One notable example of this approach involves a two-step process commencing with the Vilsmeier-Haack chloroformylation of ketones. This reaction generates a biselectrophilic 2-chloroacrolein (B1216256) intermediate. Subsequent condensation of this intermediate with a pyrazinone in the presence of a base such as N-methylmorpholine (NMM) in dimethylformamide (DMF) at elevated temperatures leads to the formation of the polysubstituted pyrrolopyrazinone scaffold.
Another strategy begins with a diketopiperazine (a pyrazinone derivative) precursor. A mild aldol (B89426) condensation is followed by pyrrole annulation to achieve the fused bicyclic ring system. The cyclization of the aldol condensation product can be facilitated by either protic or gold Lewis acid catalysis. For instance, aldol condensation products bearing an alkynyl group can undergo gold-catalyzed cyclization to form the pyrrolodiketopiperazine structure.
Table 1: Pyrazinone-First Annulation Approaches
| Starting Materials | Reagents and Conditions | Product | Reference |
| Ketones, Pyrazinones | 1. Vilsmeier-Haack Chloroformylation2. N-methylmorpholine (NMM), DMF, 115 °C | Polysubstituted Pyrrolopyrazinones | |
| Diketopiperazine, Alkynyl aldehydes | 1. Aldol Condensation2. Gold-catalysis, Toluene, Heat | Pyrrolodiketopiperazines |
Multicomponent Reaction Protocols for Pyrrolo[1,2-a]pyrazine Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation.
Applications of the Ugi Reaction in Pyrrolo[1,2-a]pyrazine Synthesis
The Ugi reaction, a versatile multicomponent condensation, has been adapted for the synthesis of pyrrolo[1,2-a]pyrazine derivatives. A convenient two-step synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones begins with Ugi adducts. This method involves an initial acid-mediated cyclization of the Ugi adduct to form a dihydropyrazinone intermediate. This is followed by a gold(I)-catalyzed regioselective annulation to construct the fused pyrrole ring.
In a related strategy, an iodine-catalyzed one-pot, three-component condensation, described as an Ugi-type multicomponent reaction, has been employed for the synthesis of imidazo[1,2-a]pyrazines. This reaction involves an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide, where the in situ-generated product undergoes a [4+1] cycloaddition.
Other Multicomponent Strategies
Beyond the Ugi reaction, other multicomponent strategies have been developed for the construction of the pyrrolo[1,2-a]pyrazine core. One such method is a scandium(III) triflate-catalyzed one-pot, three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite. This reaction proceeds through a domino process consisting of a chemoselective Kabachnik-Fields reaction followed by intramolecular cyclodehydration to afford highly functionalized 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. The Kabachnik-Fields reaction itself is a condensation of an amine, a carbonyl compound, and a >P(O)H species, typically forming an α-aminophosphonate via either an imine or an α-hydroxyphosphonate intermediate.
A catalyst-free approach has also been devised for the synthesis of a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. This method involves the reaction of a β-enaminone with propargylamine, proceeding through a regioselective conjugate substitution followed by cycloisomerization in a domino fashion to construct the pyrazine and imidazole (B134444) rings.
Transition-Metal-Catalyzed Synthetic Routes to Pyrrolo[1,2-a]pyrazines
Transition-metal catalysis provides powerful tools for the construction of the pyrrolo[1,2-a]pyrazine ring system through various cyclization and coupling strategies.
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysts have been extensively used in the synthesis of pyrrolo[1,2-a]pyrazines. A direct synthesis of multi-substituted derivatives has been achieved via a palladium(II)-catalyzed C(sp)–C(sp2) cascade coupling and intramolecular cyclization. This reaction utilizes phenylboronic acids and readily synthesized 2-carbonyl- or 2-formylpyrroloacetonitriles. Another efficient method involves a palladium(II)-catalyzed cascade reaction of substituted 1H-pyrrole-2-carbonitriles and arylboronic acids, which also proceeds through a C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing pre-existing bromo-substituted pyrrolo[1,2-a]pyrazine scaffolds. The Suzuki cross-coupling reaction of arylboronic acids with 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines affords the corresponding 6-substituted and 6,8-disubstituted products in good yields. Stille and Negishi coupling reactions have also been employed to introduce heteroaryl substituents at the 6-position. Additionally, palladium-catalyzed direct C-H arylation of the pyrrolo[1,2-a]pyrazine core with aryl bromides has been described as a method for diversity-oriented synthesis.
Table 2: Palladium-Catalyzed Reactions for Pyrrolo[1,2-a]pyrazine Synthesis
| Reaction Type | Starting Materials | Catalyst System | Product | Reference |
| Cascade Coupling/Cyclization | Phenylboronic acids, 2-carbonyl- or 2-formylpyrroloacetonitriles | Pd(II) catalyst | Multi-substituted pyrrolo[1,2-a]pyrazines | |
| Cascade Coupling/Cyclization | 1H-pyrrole-2-carbonitriles, Arylboronic acids | Pd(TFA)₂ | Functionally diverse pyrrolo[1,2-a]pyrazines | |
| Suzuki Coupling | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazines, Arylboronic acids | Palladium catalyst | 6-Aryl-3,4-dihydropyrrolo[1,2-a]pyrazines | |
| C-H Arylation | Pyrrolo[1,2-a]pyrazines, Aryl bromides | Palladium catalyst | C6-arylated pyrrolo[1,2-a]pyrazines |
Other Metal-Mediated Syntheses
While direct metal-mediated synthesis of 1-bromopyrrolo[1,2-a]pyrazine is not extensively documented, several advanced catalytic methods are employed to construct the parent pyrrolo[1,2-a]pyrazine ring system. These strategies often utilize palladium and gold catalysts to facilitate complex cyclization and coupling reactions. The resulting scaffolds can be precursors for subsequent bromination, or the methods could potentially be adapted by using brominated starting materials.
Palladium(II)-Catalyzed Synthesis: A notable strategy for assembling multi-substituted pyrrolo[1,2-a]pyrazines involves a palladium(II)-catalyzed cascade reaction. thieme-connect.comtandfonline.comthieme-connect.com This approach typically uses substituted 1H-pyrrole-2-carbonitriles and arylboronic acids as starting materials. tandfonline.com The reaction proceeds through a C(sp)–C(sp2) coupling, followed by an intramolecular C–N bond formation to yield the fused heterocyclic system. tandfonline.com Catalysts such as palladium(II) acetate (Pd(OAc)₂) in the presence of a ligand like 2,2′-dipyridyl are effective for this transformation, which tolerates a wide range of functional groups on the substrates. thieme-connect.comthieme-connect.com This method provides direct access to functionalized pyrrolo[1,2-a]pyrazines in good to excellent yields. thieme-connect.com
Gold(I)-Catalyzed Annulation: Gold catalysts have been utilized for the regioselective synthesis of functionalized pyrrolo[1,2-a]pyrazine derivatives, particularly dione (B5365651) structures. acs.orgnih.govacs.org One such method begins with Ugi adducts derived from aminoacetaldehyde dimethylacetal and alkynoic acids. acs.orgnih.gov These adducts undergo an acid-mediated cyclization to form dihydropyrazinones, which are then subjected to a gold(I)-catalyzed annulation. acs.orgnih.govacs.org The gold catalyst activates the alkyne, rendering it a soft electrophile that reacts with a soft nucleophilic center on the pyrazinone ring, leading to the formation of the fused γ-lactam ring with complete regioselectivity. acs.org
Table 1: Overview of Metal-Mediated Syntheses for Pyrrolo[1,2-a]pyrazine Scaffolds
| Catalyst System | Starting Materials | Product Type | Reference |
|---|---|---|---|
| Palladium(II) acetate (Pd(OAc)₂), 2,2′-dipyridyl | Substituted 1H-pyrrole-2-carbonitriles, Arylboronic acids | Multi-substituted pyrrolo[1,2-a]pyrazines | thieme-connect.comtandfonline.comthieme-connect.com |
| Gold(I) chloride (AuCl) / Silver triflate (AgOTf) | Dihydropyrazinones (from Ugi adducts) | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | acs.orgnih.gov |
Post-Synthetic Functionalization Strategies Leading to Brominated Pyrrolo[1,2-a]pyrazine Derivatives
Post-synthetic functionalization is a direct approach to introduce bromine atoms onto the pyrrolo[1,2-a]pyrazine core. This involves the synthesis of the parent heterocycle followed by an electrophilic bromination reaction.
The pyrrolo[1,2-a]pyrazine system is susceptible to electrophilic aromatic substitution. The electron-rich nature of the pyrrole ring directs electrophiles to attack positions within the five-membered ring. Theoretical analysis of the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold suggests that electrophilic attack at the C-3 position is favored. stackexchange.com This preference is attributed to the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is maintained. stackexchange.com A similar regioselectivity is expected for the pyrrolo[1,2-a]pyrazine core.
While direct bromination studies on the parent pyrrolo[1,2-a]pyrazine are limited, research on analogous heterocyclic systems provides effective methodologies. For the structurally similar pyrrolo[1,2-a]quinoxalines, a highly efficient and regioselective bromination method has been developed using tetrabutylammonium tribromide (TBATB). nih.gov This reagent is noted for its mild nature, ease of handling, and safety profile compared to molecular bromine. nih.gov The reaction with TBATB allows for the selective introduction of a bromine atom at the C-3 position, or dibromination at the C-1 and C-3 positions, in good yields. nih.gov The reaction mechanism is proposed to be an electrophilic substitution rather than a radical process. nih.gov Such methods are highly indicative of viable pathways for the targeted bromination of pyrrolo[1,2-a]pyrazine.
Table 2: Bromination Methods for Pyrrolo[1,2-a]pyrazine Analogs
| Brominating Agent | Substrate Scaffold | Position(s) of Bromination | Conditions | Reference |
|---|---|---|---|---|
| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxaline | C-3 or C-1, C-3 | MeCN, 80 °C | nih.gov |
| N-Bromosuccinimide (NBS) | Imidazo[1,2-a]pyrazine | C-3 | Not specified | Not specified |
Chemical Reactivity and Derivatization Strategies of 1 Bromopyrrolo 1,2 a Pyrazine
Electrophilic Aromatic Substitution Reactions of the Pyrrolo[1,2-a]pyrazine (B1600676) System
The pyrrolo[1,2-a]pyrazine ring system, while containing a π-deficient pyrazine (B50134) ring, is generally susceptible to electrophilic aromatic substitution, primarily directed towards the electron-rich pyrrole (B145914) moiety. The regioselectivity of these reactions is highly dependent on the nature of the electrophile and the steric and electronic properties of substituents already present on the heterocyclic core. mdpi.comnih.gov
Common electrophilic substitution reactions investigated on this system include Friedel-Crafts acylation and Vilsmeier-Haack formylation. rsc.org Studies have revealed a fascinating divergence in regioselectivity based on the specific acylating agent used. For instance, the Vilsmeier-Haack formylation of 3-phenyl-pyrrolo[1,2-a]pyrazine consistently yields the C6-formylated product as the major isomer. mdpi.com In contrast, electrophilic acetylation under similar conditions preferentially occurs at the C8 position. This shift in regioselectivity is attributed to the steric influence of the phenyl group at the C3 position, which hinders the approach of the bulkier acetylating agent to the C6 site. mdpi.com
The roles of substituents in determining the outcome of acylation have been systematically investigated. mdpi.com For pyrrolo[1,2-a]pyrazines bearing a substituent at the R1 position, C6-acetylation becomes the major pathway, indicating that the R1 substituent exerts a more significant directing effect than a substituent at the R2 position. mdpi.com This tunable regioselectivity has been exploited to create chemical libraries with diverse substitution patterns for biological screening. nih.govnih.gov
Nucleophilic Substitution and Functional Group Interconversions on the Pyrrolo[1,2-a]pyrazine Core
Direct nucleophilic aromatic substitution (SNAr) on the pyrrolo[1,2-a]pyrazine core is less common, as the system is not inherently electron-deficient enough to facilitate such reactions without significant activation. The pyrazine ring is π-deficient, but the fused electron-rich pyrrole ring counteracts this effect. researchgate.net SNAr reactions typically require strongly electron-withdrawing groups to activate the ring system towards nucleophilic attack. rsc.orgnih.gov
However, nucleophilic substitution reactions can be effectively performed on substituents attached to the pyrrolo[1,2-a]pyrazine core. A notable example involves the reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with various O- and N-nucleophiles. In these reactions, the trifluoromethyl group is transformed into amide or amidine functionalities. This transformation is accompanied by the aromatization of the dihydropyrazine ring through the formal elimination of a hydrogen fluoride molecule. For instance, treatment with methylamine can yield N-methylpyrrolo[1,2-a]pyrazine-1-carboxamides.
Cross-Coupling Reactions Involving the Bromo-Substituent of 1-Bromopyrrolo[1,2-a]pyrazine
The bromine atom at the C1 position of this compound is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex derivatives with diverse functionalities.
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds by reacting an organoboron compound with an organic halide. Although specific studies on this compound are not extensively detailed, the reaction is widely applied to analogous bromo-substituted nitrogen heterocycles, establishing a reliable precedent. researchgate.net For example, 5-bromoindazoles readily undergo Suzuki coupling with various boronic acids. mdpi.com
Typically, these reactions are catalyzed by a palladium complex, with [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) being a particularly effective catalyst. mdpi.com The reaction is performed in the presence of a base, such as potassium carbonate, and in a solvent like dimethoxyethane at elevated temperatures. This methodology allows for the introduction of a wide range of aryl and heteroaryl groups at the C1 position of the pyrrolo[1,2-a]pyrazine core.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-N-Heterocycles
| Catalyst | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Bromo-1-ethyl-1H-indazole | mdpi.com |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 3-Bromo-6-(thiophen-2-yl)pyridazine | nih.gov |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 3,6-Dibromoimidazo[1,2-a]pyrazine | nih.gov |
As a complementary strategy to cross-coupling at the halogenated site, direct C-H arylation has emerged as an atom-economical method for functionalizing the pyrrolo[1,2-a]pyrazine core. researchgate.net Palladium-catalyzed direct C-H arylation allows for the coupling of aryl halides with C-H bonds of the heterocycle. For the pyrrolo[1,2-a]pyrazine system, this reaction has been shown to be highly regioselective, primarily targeting the C6 position. researchgate.net This transformation provides an alternative route to C6-arylated pyrrolo[1,2-a]pyrazines, which can be used in concert with cross-coupling reactions at the C1-bromo position to generate polysubstituted derivatives. nih.gov
The versatility of the C1-bromo substituent extends to other important cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig aminations.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is invaluable for introducing alkynyl moieties. The reaction is typically co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. soton.ac.uk This methodology has been successfully applied to various bromo-N-heterocycles, demonstrating its feasibility for coupling a wide range of functionalized alkynes to the C1 position of this compound. rsc.orgnih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds. On the closely related 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline system, Buchwald-Hartwig amination has been successfully employed to couple various substituted piperazines. nih.gov The reaction typically utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky phosphine ligand like BINAP, and a strong base such as sodium tert-butoxide (t-BuONa). nih.govrsc.org This approach is highly effective for synthesizing C1-amino derivatives of the pyrrolo[1,2-a]pyrazine scaffold.
Heck Coupling: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes. While less documented for this specific scaffold, it remains a principal method in palladium-catalyzed C-C bond formation and is applicable to a wide range of heterocyclic substrates. researchgate.netresearchgate.net
Table 2: Overview of Other Cross-Coupling Reactions on Bromo-N-Heterocycles
| Reaction Name | Catalyst System | Base | Substrate Example | Product Type | Reference |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Et₃N | 6-Bromo-3-fluoro-2-cyanopyridine | Alkynyl-substituted heterocycle | soton.ac.uk |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | t-BuONa | 1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline | Amino-substituted heterocycle | nih.gov |
| Heck Coupling | Palladium Complexes | Varies | Bromo-heterocycles | Alkene-substituted heterocycle | researchgate.net |
Addition Reactions and Cycloaddition Chemistry of Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine system can participate in addition and cycloaddition reactions. One of the most significant transformations in this category is the 1,3-dipolar cycloaddition of its corresponding azomethine ylides. These ylides can be generated from pyrrolo[1,2-a]pyrazinium salts, which are formed by the quaternization of the non-bridgehead nitrogen atom. The resulting N-ylides react with suitable dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD) or methyl propiolate, to afford complex, fused heterocyclic systems like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines.
Furthermore, intramolecular [3+2] cycloaddition reactions have been utilized to synthesize more complex fused systems starting from precursors containing the pyrrolo[1,2-a]pyrazine moiety.
1,3-Dipolar Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. In the context of the pyrrolo[1,2-a]pyrazine system, azomethine ylides generated from the quaternization of the non-bridgehead nitrogen atom can react with various dipolarophiles. nih.gov This reaction typically involves the in situ formation of a pyrrolo[1,2-a]pyrazinium ylide, which then undergoes cycloaddition with an electron-deficient alkene or alkyne. nih.govacs.org
The process begins with the quaternization of the N-2 nitrogen of the pyrrolo[1,2-a]pyrazine core. Treatment of the resulting salt with a base generates the highly reactive azomethine ylide intermediate. This dipole then readily reacts with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) to yield complex polycyclic systems. acs.org These cycloaddition reactions provide an efficient route to novel tri- and tetracyclic systems containing two bridgehead nitrogen atoms. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition Products
| Pyrrolo[1,2-a]pyrazine Derivative | Dipolarophile | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Pyrrolo[1,2-a]pyrazinium Salt | Dimethyl acetylenedicarboxylate (DMAD) | Dipyrrolo[1,2-a]pyrazine derivative | acs.org |
This table is generated based on described reaction pathways for the pyrrolo[1,2-a]pyrazine core.
Organolithium Reagent Additions to Pyrrolo[1,2-a]pyrazines
The addition of organolithium reagents to the pyrrolo[1,2-a]pyrazine nucleus represents a direct method for carbon-carbon bond formation. Research has shown that reagents like n-butyllithium add to the C1 position of the unsubstituted pyrrolo[1,2-a]pyrazine. acs.org The reaction is typically performed at low temperatures (-78 °C) in an inert solvent such as tetrahydrofuran (THF). Subsequent quenching with an electrophile, like ammonium chloride, leads to the formation of the 1-substituted product. acs.org
In the case of this compound, the reaction with an organolithium reagent could potentially lead to two outcomes: addition to another position or a lithium-halogen exchange. The latter would generate a 1-lithiated pyrrolo[1,2-a]pyrazine, a versatile intermediate for further functionalization by quenching with various electrophiles.
| Reagent | Substrate | Position of Addition | Conditions | Product | Reference |
| n-Butyllithium | Pyrrolo[1,2-a]pyrazine | C1 | THF, -78 °C | 1-Butylpyrrolo[1,2-a]pyrazine | acs.org |
This table illustrates the reactivity of the parent pyrrolo[1,2-a]pyrazine scaffold with organolithium reagents.
Metalation and Directed Functionalization of the Pyrrolo[1,2-a]pyrazine Core
Directed metalation is a key strategy for the regioselective functionalization of aromatic and heteroaromatic rings. For the pyrrolo[1,2-a]pyrazine core, metalation can be achieved using strong bases like lithium diisopropylamide (LDA). Studies on the parent scaffold have shown that treatment with LDA followed by quenching with an electrophile, such as methyl iodide, results in substitution, demonstrating the feasibility of this approach. acs.org
For substituted derivatives, the directing group's nature and position are crucial in determining the site of metalation. While specific studies on this compound are not detailed in the provided context, related heterocyclic systems like 6-chloroimidazo[1,2-a]pyrazine have been successfully functionalized using organometallic reagents like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov This approach allows for regioselective metalations at various positions, which, after quenching with electrophiles, provides access to a wide range of polyfunctionalized derivatives. nih.gov The bromine atom in this compound could similarly influence the regioselectivity of metalation or serve as a handle for subsequent transition-metal-catalyzed cross-coupling reactions.
Regiodivergent Functionalization Approaches to Pyrrolo[1,2-a]pyrazine Derivatives
Regiodivergent synthesis allows for the selective functionalization of different positions of a molecule by tuning reaction conditions or catalysts. For the pyrrolo[1,2-a]pyrazine scaffold, different strategies can be employed to target specific sites. For instance, a gold(I)-catalyzed annulation of dihydropyrazinone precursors has been shown to proceed with complete regioselectivity at the C-5 position. acs.orgacs.org This transformation is based on the principle of soft electrophile (gold-activated alkyne) and soft nucleophile (C-5 of the pyrrole ring) combination. acs.org
In contrast, electrophilic substitution on the parent pyrrolo[1,2-a]pyrazine system can occur at other positions. The ability to switch the site of functionalization is a hallmark of regiodivergent synthesis. On the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold, a switch in regioselectivity has been achieved by using different metalating agents. nih.gov For example, using TMPMgCl·LiCl can direct metalation to one position, while using TMP₂Zn·2MgCl₂·2LiCl under different conditions can direct it to another. This highlights that a judicious choice of reagents and reaction conditions can provide access to a variety of isomers from a common precursor, a principle that is applicable to the derivatization of this compound.
Table 2: Examples of Regioselective Functionalization
| Method | Target Position | Reagents/Catalyst | Substrate Type | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Annulation | C5 | AuPPh₃Cl / AgOTf | Dihydropyrazinone derivative | acs.orgacs.org |
| Organometallic Metalation | Various | TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl | 6-Chloroimidazo[1,2-a]pyrazine | nih.gov |
This table summarizes different methods that achieve regioselective functionalization on the pyrrolo[1,2-a]pyrazine core or closely related scaffolds.
Theoretical and Computational Investigations of Pyrrolo 1,2 a Pyrazine Systems
Electronic Structure Analysis via Ab Initio Calculations
Ab initio calculations are fundamental in understanding the electronic properties of the pyrrolo[1,2-a]pyrazine (B1600676) core. These studies reveal the distribution of electrons within the molecule, its orbital energies, and how substituents, such as a bromine atom at the C1 position, influence these properties.
Density Functional Theory (DFT) is a common method used for these analyses. For instance, a comprehensive computational study on a related bis-oxadiazolo-pyrazine backbone utilized DFT to investigate how various functional groups impact the electronic structure and properties. tandfonline.com Such studies typically calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter, as it correlates with the chemical reactivity and stability of the molecule; a smaller gap often suggests higher reactivity. tandfonline.com
For the parent pyrrolo[1,2-a]pyrazine, calculations would show the electron density distribution across the fused ring system. The introduction of a bromine atom at the C1 position is expected to significantly alter this distribution. Bromine, being an electronegative atom, would act as an electron-withdrawing group, lowering the energy of both the HOMO and LUMO levels. This modification can influence the molecule's susceptibility to nucleophilic or electrophilic attack and its photophysical properties.
Table 1: Calculated Electronic Properties of Pyrrolo[1,2-a]pyrazine Derivatives
This table is illustrative, based on general principles and findings from related computational studies.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Pyrrolo[1,2-a]pyrazine | B3LYP/6-31G* | -5.8 | -1.2 | 4.6 |
| 1-Bromopyrrolo[1,2-a]pyrazine | B3LYP/6-31G* | -6.1 | -1.5 | 4.6 |
Note: Specific values are hypothetical and serve to illustrate expected trends.
Mechanistic Studies of Pyrrolo[1,2-a]pyrazine Reaction Pathways
Computational chemistry plays a vital role in elucidating the mechanisms of reactions that form the pyrrolo[1,2-a]pyrazine scaffold. Theoretical modeling of reaction pathways helps identify transition states, intermediates, and the energetics involved in the synthesis.
One common synthetic route is the [3+2] cycloaddition reaction. Studies on the synthesis of related pyrrolo[1,2-b]pyridazines have shown that this reaction proceeds through the in-situ generation of a mesoionic 1,3-dipole, which then reacts with a dipolarophile. nih.govmdpi.com The reaction mechanism involves the formation of a tricyclic intermediate, which subsequently eliminates a small molecule like carbon dioxide to yield the final fused heterocyclic product. nih.govmdpi.com
DFT calculations have been employed to model the mechanisms of Stetter and Paal-Knorr reactions for synthesizing pyrrolyl-pyrazines. hilarispublisher.com These studies optimize the geometries of reactants, transition states, and products at specific levels of theory (e.g., B3LYP/6-31G*). hilarispublisher.com Vibrational frequency calculations are then used to confirm that a stationary point is a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). hilarispublisher.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that a calculated transition state correctly connects the intended reactant and product. hilarispublisher.com Such detailed mechanistic investigations are crucial for optimizing reaction conditions and designing new synthetic routes. hilarispublisher.commdpi.com For example, a gold(I)-catalyzed regioselective annulation has been developed for the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.org
Conformational Analysis and Stereochemical Prediction of Pyrrolo[1,2-a]pyrazine Derivatives
The three-dimensional structure of pyrrolo[1,2-a]pyrazine derivatives is critical to their biological activity. Conformational analysis, often aided by computational methods, explores the different spatial arrangements of atoms that a molecule can adopt and their relative energies.
For derivatives with chiral centers, understanding the preferred conformation is essential. Studies on related chiral pyrido[1,2-a]pyrazine derivatives have demonstrated a significant link between the stereochemistry of the core structure and its pharmacological activity. researchgate.net Quantum chemical calculations are a powerful tool for predicting the most stable conformations. nih.gov By performing potential energy surface (PES) scans, researchers can identify energy minima corresponding to stable rotameric forms. nih.gov
These computational predictions can be correlated with experimental data from techniques like NMR spectroscopy. nih.gov For example, calculated shielding constants at the GIAO/DFT level can be compared with experimental chemical shifts to assign resonances to specific conformers. researchgate.net Noncovalent interactions, such as hydrogen bonds (e.g., C–H⋯O, N–H⋯O) and π–π stacking, play a decisive role in stabilizing certain conformations and can be accurately modeled using computational approaches. nih.gov
Table 2: Relative Energies of Hypothetical this compound Conformers
This table is for illustrative purposes.
| Conformer | Dihedral Angle (°) C4-N5-C6-C7 | Relative Energy (kcal/mol) | Stabilizing Interactions |
|---|---|---|---|
| A | 15 | 0.00 | Intramolecular C-H···N bond |
Note: The pyrrolo[1,2-a]pyrazine core is largely planar; this example illustrates how such a table would be used for a more flexible derivative.
Computational Studies of Catalytic Processes Involving Pyrazine-Based Structures
Pyrazine (B50134) and its fused derivatives can participate in or be synthesized through various catalytic processes. Computational studies are instrumental in understanding the role of the catalyst and the detailed steps of the catalytic cycle.
For instance, N-heterocyclic carbene (NHC) catalysis has been used in reactions involving pyrazine rings. acs.org Computational and experimental studies have supported a reaction pathway involving a radical-neutral crossover, where the NHC catalyst is pivotal in initiating radical generation and promoting the key conversion steps. acs.org
Palladium-catalyzed cross-coupling reactions are also widely used in the synthesis of pyrazine-containing compounds. researchgate.net Computational modeling can help elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the ligand effects and the factors controlling regioselectivity. The synthesis of botryllazine A, a natural product, was achieved using an iron-catalyzed C-H functionalization of a pyrazine ring, highlighting the utility of modern catalytic methods. mdpi.com These computational approaches lend credence to incorporating heterocycles like pyrazine into drug design and discovery efforts. mdpi.comnih.gov
Application of 1 Bromopyrrolo 1,2 a Pyrazine and Its Scaffold in Advanced Organic Synthesis
Utilization as a Building Block for Complex Heterocyclic Architectures
1-Bromopyrrolo[1,2-a]pyrazine serves as a key building block for the synthesis of more elaborate heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at an electron-rich position allows for versatile C-C and C-N bond formations, enabling the decoration of the core scaffold and the construction of fused polycyclic systems.
Researchers have successfully employed various palladium-catalyzed reactions to functionalize brominated pyrrolo[1,2-a]pyrazines. These include the Suzuki, Stille, and Negishi coupling reactions, which are effective for creating C-C bonds with aryl and heteroaryl groups. sioc-journal.cn For instance, the Suzuki cross-coupling of 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines with a range of arylboronic acids proceeds in good yields, demonstrating the utility of this method for introducing aryl substituents onto the scaffold. sioc-journal.cn Similarly, Stille and Negishi couplings have been used to prepare 6-heteroaryl-substituted derivatives. sioc-journal.cn
Beyond C-C bond formation, the Buchwald-Hartwig amination has been applied to introduce nitrogen-based substituents. This reaction has been successfully performed on the pyrrole (B145914) ring of 6-bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine using a palladium catalyst with BINAP as the ligand, allowing the incorporation of various cyclic secondary amines at the C-6 position. sioc-journal.cn
The pyrrolo[1,2-a]pyrazine (B1600676) scaffold is also central to building novel fused N-heteroaromatics. Modular approaches have been developed to construct complex hybrid systems, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine structures. nih.gov While not always starting directly from the 1-bromo derivative, these syntheses highlight the robustness of the core scaffold in elaborate annulation and cyclization strategies. For example, a catalyst-free route to a 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system has been developed, involving the sequential formation of the acylated pyrazine (B50134) and 1,2,4-triazole (B32235) rings from pyrrole-2-carbonitrile-derived substrates. researchgate.net
| Reaction Type | Substrate | Coupling Partner/Reagent | Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 6-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazine | Arylboronic acids | Palladium-based | 6-Aryl-3,4-dihydropyrrolo[1,2-a]pyrazines | sioc-journal.cn |
| Stille Coupling | 6-Metalated-3,4-dihydropyrrolo[1,2-a]pyrazine | Heteroaryl halides | Palladium-based | 6-Heteroaryl-3,4-dihydropyrrolo[1,2-a]pyrazines | sioc-journal.cn |
| Buchwald-Hartwig Amination | 6-Bromo-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine | Cyclic secondary amines | Pd₂(dba)₃/BINAP | 6-Amino-3,4-dihydropyrrolo[1,2-a]pyrazines | sioc-journal.cn |
| Annulation/Cyclization | Pyrrole-2-carbonitrile derivatives | Acyl hydrazide | Catalyst-free | 6-Acylpyrrolo[1,2-a] sioc-journal.cnnih.govacs.orgtriazolo[5,1-c]pyrazines | researchgate.net |
Synthetic Intermediates in Natural Product-Inspired Synthesis
The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in a variety of bioactive natural products, particularly in marine alkaloids. Many of these natural compounds feature a dihydropyrrolo[1,2-a]pyrazinone core and often incorporate bromine atoms on the pyrrole ring, making this compound a highly relevant precursor for their synthesis and for the creation of structurally related analogs. acs.org
Notable marine natural products containing this core structure include longamide A, longamide B, hanishin, and cyclooroidin. acs.org The synthesis of these complex molecules often relies on strategies that build the pyrazinone ring onto a pre-existing, and often brominated, pyrrole precursor. For example, the total synthesis of (-)-agelastatin A, a potent anticancer agent, involves an aza-Michael reaction where the acidity of the pyrrole is enhanced by bromination to facilitate the crucial cyclization step. acs.org
The pyrazine-containing bis-indole alkaloid Dragmacidin D, a marine natural product that inhibits serine/threonine protein phosphatases, also features a central pyrazinone ring. nih.gov Its total synthesis has been achieved through innovative C-H/C-H cross-coupling reactions to construct the core, demonstrating the utility of the pyrazine scaffold in accessing complex marine alkaloids. nih.gov While this specific synthesis did not start from a brominated pyrrole, it provides a clear path for creating novel synthetic analogs for biological investigation. nih.gov
The synthesis of analogs of other marine alkaloids, such as the rhopaladins, has also been explored. Although these compounds possess a 5-oxopyrrolidine core rather than a fused pyrrolo[1,2-a]pyrazine system, the synthetic strategies developed for these pyrrole-containing natural products often inform the approaches used for the pyrrolo[1,2-a]pyrazine family. acs.org The frequent occurrence of the brominated pyrrole moiety in these marine-derived compounds underscores the importance of brominated pyrrolo[1,2-a]pyrazine derivatives as key intermediates in natural product-inspired synthesis. acs.org
| Natural Product Class | Core Scaffold | Key Synthetic Strategy Example | Relevance of Bromination | Reference |
|---|---|---|---|---|
| Agelastatins | Dihydropyrrolo[1,2-a]pyrazinone | Intramolecular aza-Michael reaction | Increases pyrrole acidity, facilitating cyclization | acs.org |
| Longamides | Dihydropyrrolo[1,2-a]pyrazinone | Fusion of pyrazinone to a pyrrole | Common structural feature in natural products | acs.org |
| Cyclooroidin | Dihydropyrrolo[1,2-a]pyrazinone | Cyclization of acyclic precursor | Common structural feature in natural products | acs.org |
| Dragmacidin D | Pyrazinone bis-indole | C-H/C-H cross-coupling reactions | Analog synthesis can incorporate bromine | nih.gov |
Design and Construction of Chemical Libraries Based on the Pyrrolo[1,2-a]pyrazine Scaffold
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery for generating collections of structurally diverse small molecules to explore new areas of chemical space. The pyrrolo[1,2-a]pyrazine scaffold serves as an excellent starting point for DOS due to its rigid, bicyclic nature and the multiple sites available for functionalization.
Researchers have focused on expanding the "chemical territory" based on the pyrrolo[1,2-a]pyrazine core to construct novel chemical libraries with distinct substitution patterns. nih.gov One successful approach involves a regiodivergent electrophilic acylation followed by an aldol (B89426) condensation, which allows for the creation of a diverse set of derivatives. nih.gov Biological screening of such libraries has led to the identification of compounds with potent biological activity. nih.gov
The development of new chemical spaces based on the pyrrolo[1,2-a]pyrazine core is an active area of research. acs.org Synthetic chemists have employed various methods to decorate the basic skeleton, including palladium-catalyzed direct (hetero)arylation and electrophilic acetylation or formylation. acs.org These methods, combined with atom-economical tandem ring cyclization sequences, enable the rapid assembly of a wide range of derivatives from simple starting materials. acs.org This modular approach is highly efficient for generating libraries of compounds with varied functional groups and substitution patterns, which can then be screened for desirable biological properties. acs.org The ability to systematically modify the scaffold at different positions is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.
Stereoselective Synthesis of Chiral Pyrrolo[1,2-a]pyrazine Derivatives
The introduction of chirality into the pyrrolo[1,2-a]pyrazine scaffold is of significant interest, as the absolute configuration of a molecule is often critical for its medicinal efficacy. sioc-journal.cn Asymmetric synthesis methods have been developed to produce chiral derivatives, particularly 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, with high enantioselectivity.
One of the first and most efficient methods is the direct catalytic asymmetric intramolecular aza-Friedel–Crafts reaction. nih.govacs.org This reaction utilizes N-aminoethylpyrroles and various aldehydes, which cyclize in the presence of a chiral phosphoric acid catalyst. nih.govacs.org This one-pot sequence provides access to a range of medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines in high yields and with excellent enantioselectivities (up to 94% ee). nih.govacs.org The absolute configuration of the resulting product has been confirmed as R by single-crystal X-ray diffraction. acs.org
Another powerful technique for creating chiral centers on this scaffold is asymmetric hydrogenation. sioc-journal.cn The direct asymmetric hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines has been successfully achieved using an iridium catalyst paired with a chiral ligand, Cy-WalPhos. sioc-journal.cn This method is notable for its high atom economy and proceeds under mild conditions to afford the chiral tetrahydropyrrolo[1,2-a]pyrazine products with high yields (up to 99%) and enantioselectivities (up to 95% ee). sioc-journal.cn These stereoselective strategies are crucial for accessing enantiomerically pure pyrrolo[1,2-a]pyrazine derivatives for pharmacological studies.
| Asymmetric Method | Starting Materials | Catalyst/Ligand | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Intramolecular aza-Friedel–Crafts Reaction | N-aminoethylpyrroles, Aldehydes | Chiral Phosphoric Acid | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | High yields, up to 94% ee | nih.govacs.org |
| Asymmetric Hydrogenation | 3,4-Dihydropyrrolo[1,2-a]pyrazines | [Ir(COD)Cl]₂ / Cy-WalPhos | Chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines | Up to 99% yield, up to 95% ee | sioc-journal.cn |
Structure Activity Relationship Sar Studies for Chemical Design and Scaffold Optimization of Pyrrolo 1,2 a Pyrazine Derivatives
Impact of Bromine Substitution on Scaffold Reactivity and Molecular Interactions
The introduction of a bromine atom, particularly at the C-1 position of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, imparts unique characteristics that can be exploited for further chemical modification and enhanced molecular interactions.
Enhanced Reactivity for Scaffold Elaboration:
A bromine substituent on the pyrrolo[1,2-a]pyrazine ring serves as a versatile synthetic handle for introducing a wide range of functional groups through various cross-coupling reactions. This is a common strategy in medicinal chemistry to build molecular complexity and explore diverse chemical space. For instance, brominated heterocyclic compounds are frequently employed in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
While specific studies on 1-bromopyrrolo[1,2-a]pyrazine are not extensively documented, the reactivity of bromo-substituted aza-aromatic systems is well-established. For example, Suzuki coupling reactions have been successfully performed on 5-bromo-1,2,3-triazines and 2,5-dibromo-3,6-dimethylpyrazine, demonstrating the feasibility of coupling aryl and heteroaryl groups at the position of bromination. rsc.orgresearchgate.netresearchgate.net Similarly, the Buchwald-Hartwig amination has been utilized to synthesize piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives from their bromo-precursors, highlighting the utility of a bromo substituent in forming C-N bonds. rsc.org It can be inferred that this compound would similarly be amenable to such transformations, allowing for the introduction of diverse substituents at the C-1 position to probe for improved biological activity.
Participation in Molecular Interactions:
Beyond its role as a synthetic tool, the bromine atom can directly contribute to the binding of a molecule to its biological target through halogen bonding. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair of electrons on a nitrogen or oxygen atom. researchgate.netrsc.org
The strength of a halogen bond is influenced by the polarizability of the halogen atom, with iodine forming stronger bonds than bromine, which in turn forms stronger bonds than chlorine. Studies on brominated pyrazine (B50134) derivatives have shown that the bromine atom can indeed participate in halogen bonds, for example with a pyrazine nitrogen atom in the crystal structure of N-(5-bromo-2-pyridinyl)pyrazine-2-carboxamide. researchgate.net In the context of drug design, bromine-mediated halogen bonds have been identified as crucial interactions for the binding of inhibitors to the S1 pocket of serine proteases. nih.gov Therefore, the bromine atom of this compound could potentially form a halogen bond with a suitable acceptor on a target protein, thereby enhancing binding affinity and selectivity.
Influence of Substituents at Key Positions (e.g., C-4, C-6, C-7, C-8) on Chemical Modulations
Systematic SAR studies on the pyrrolo[1,2-a]pyrazine core itself are somewhat limited in the public domain; however, extensive research on the closely related pyrrolo[2,1-f] researchgate.netu-tokyo.ac.jpnih.govtriazine scaffold provides valuable insights that can be extrapolated.
Substitutions at C-4:
The C-4 position is often a key site for modification in related heterocyclic systems. For example, in a series of pyrrolo[2,1-f] researchgate.netu-tokyo.ac.jpnih.govtriazine-based inhibitors of PI3Kδ, the 4-amino group was identified as a crucial element for activity. nih.gov The nature of the substituent at this position can significantly impact target engagement.
Substitutions at C-6:
The C-6 position has been a focal point for SAR studies in the development of p38α MAP kinase inhibitors based on the pyrrolo[2,1-f] researchgate.netu-tokyo.ac.jpnih.govtriazine scaffold. The introduction of aryl and heteroaryl ketones at this position led to the discovery of potent and orally active inhibitors with in vivo efficacy in models of inflammation. nih.gov This suggests that the C-6 position can accommodate a variety of substituents that can extend into and interact with specific pockets of the target enzyme.
Substitutions at C-7 and C-8:
While less explored, modifications at the C-7 and C-8 positions can also influence the biological profile of pyrrolo[1,2-a]pyrazine derivatives. The existence of commercially available building blocks such as 8-bromo-4-chloropyrrolo[1,2-a]pyrazine (B11874258) indicates that these positions are synthetically accessible for diversification. bldpharm.com The introduction of substituents at these positions can alter the electronic distribution of the pyrrole (B145914) ring and potentially influence π-π stacking interactions with aromatic residues in a binding pocket.
The following table summarizes some of the observed SAR trends for related pyrrolo[1,2-a]pyrazine scaffolds:
| Scaffold | Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |
| Pyrrolo[2,1-f] researchgate.netu-tokyo.ac.jpnih.govtriazine | C-4 | Amino group | Essential for PI3Kδ inhibitory activity nih.gov |
| Pyrrolo[2,1-f] researchgate.netu-tokyo.ac.jpnih.govtriazine | C-6 | Aryl/heteroaryl ketones | Potent p38α MAP kinase inhibition nih.gov |
| Pyrrolo[1,2-a]quinoxaline | C-4 | Piperazinyl groups | Inhibition of Candida albicans drug transporters rsc.org |
It is important to note that the optimal substituent at any given position is highly dependent on the specific biological target. A comprehensive understanding of the target's binding site topology is crucial for the rational design of potent and selective inhibitors.
Stereochemical Considerations in Pyrrolo[1,2-a]pyrazine Derivative Design
For the parent aromatic this compound, which is a planar molecule, classical stereoisomerism (e.g., enantiomers, diastereomers) is not a factor. However, stereochemistry can become a critical consideration in the design of its derivatives under certain circumstances.
Introduction of Chiral Centers:
If a substituent introduced onto the this compound core contains a chiral center, the resulting molecule will exist as a pair of enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological activities, metabolic profiles, and toxicities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and can exhibit stereospecific recognition of their ligands. Therefore, if a chiral substituent is introduced, it is often necessary to separate and evaluate the individual stereoisomers to identify the eutomer (the more active isomer).
Atropisomerism:
Another potential stereochemical consideration is atropisomerism, which arises from restricted rotation around a single bond. In the context of this compound derivatives, this could theoretically occur if bulky substituents are introduced at positions flanking the bond connecting the pyrrolo[1,2-a]pyrazine core to another large group (e.g., an aryl or heteroaryl ring). If the steric hindrance is sufficient to prevent free rotation at room temperature, the molecule can exist as a pair of stable, non-interconverting atropisomers. While there are no specific reports of atropisomerism in the this compound series, it is a phenomenon that should be considered when designing derivatives with sterically demanding substituents.
Comparative Structural Analysis of Pyrrolo[1,2-a]pyrazine Analogues and Isosteres
The concept of bioisosterism is a powerful tool in drug design, where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity. nih.govdrughunter.comresearchgate.netpatsnap.com In the context of this compound, a comparative structural analysis of its analogues and isosteres can provide valuable insights for lead optimization.
Isosteric Replacements for the Bromine Atom:
The bromine atom itself can be considered a bioisostere for other groups. For example, it is similar in size to a methyl group, but with different electronic properties. It can also be replaced by other halogens (F, Cl, I) to modulate properties such as size, lipophilicity, and the ability to form halogen bonds. Non-classical bioisosteres for a bromo-substituent on an aromatic ring can include groups like the trifluoromethyl (-CF3) or cyano (-CN) group, which can mimic some of the electronic effects of a halogen.
Scaffold Hopping and Isosteric Ring Systems:
The entire pyrrolo[1,2-a]pyrazine scaffold can be considered as a bioisostere for other bicyclic heteroaromatic systems. Scaffold hopping is a common strategy in drug discovery to identify novel chemotypes with improved properties. Potential isosteres for the pyrrolo[1,2-a]pyrazine ring system could include:
Indolizine: Where the pyrazine nitrogen at position 5 is replaced by a carbon atom.
Pyrrolo[1,2-c]pyrimidine: Altering the arrangement of the nitrogen atoms in the six-membered ring.
Pyrrolo[1,2-b]pyridazine: Another constitutional isomer of the pyrrolopyrazine core.
Imidazo[1,2-a]pyrazine (B1224502): Where the pyrrole ring is replaced by an imidazole (B134444) ring.
The choice of an isosteric replacement depends on the specific goals of the drug design program. For example, if increased metabolic stability is desired, replacing a metabolically labile part of the scaffold with a more robust isostere would be a rational approach.
The following table provides a comparison of some potential isosteres for the this compound scaffold:
| Original Scaffold/Substituent | Potential Isostere | Rationale for Replacement |
| Bromine | Chlorine | Smaller size, similar electronic properties, weaker halogen bond donor |
| Bromine | Trifluoromethyl group | Similar size, strong electron-withdrawing properties, increased lipophilicity |
| Pyrrolo[1,2-a]pyrazine | Indolizine | Modulate basicity and hydrogen bonding capacity |
| Pyrrolo[1,2-a]pyrazine | Imidazo[1,2-a]pyrazine | Introduce an additional hydrogen bond donor/acceptor site |
By systematically exploring these and other bioisosteric replacements, medicinal chemists can navigate the complex landscape of SAR to design novel this compound derivatives with optimized therapeutic potential.
Q & A
Q. What are the common synthetic routes for 1-bromopyrrolo[1,2-a]pyrazine, and how do reaction conditions influence product purity?
Methodological Answer: this compound is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Key factors affecting purity include:
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Critical analytical techniques include:
- NMR spectroscopy : and NMR confirm substitution patterns. For example, bromine at C1 induces downfield shifts (δ 7.8–8.2 ppm for aromatic protons) .
- HRMS (ESI-QTOF) : Validates molecular weight (e.g., [M + Na] peaks for derivatives like 8c at m/z 324.0912) .
- X-ray crystallography : Resolves regioisomer ambiguity (e.g., 8c structure confirmed via CCDC 1919367) .
Advanced Research Questions
Q. How can regioisomer formation during pyrrolo[1,2-a]pyrazine functionalization be controlled?
Methodological Answer: Regioisomers arise in reactions with unsymmetrical substrates (e.g., 4-fluoro-o-phenylenediamine). Strategies include:
- Acid catalyst tuning : Trifluoroacetic acid (TFA) favors cyclodehydration, while DBSA (dodecylbenzenesulfonic acid) improves yields for bulky substituents .
- Temperature modulation : Lower temperatures (25–40°C) reduce kinetic byproducts.
- Chromatographic separation : Reverse-phase HPLC resolves isomers (e.g., 8c vs. 8e) .
Q. What factors influence the photophysical properties of pyrrolo[1,2-a]pyrazine hybrids?
Methodological Answer: Optical properties depend on:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance blue fluorescence (λem ≈ 450 nm), while electron-withdrawing groups (e.g., Br) quench emission .
- Aggregation state : Solid-state emission intensity increases 2–3× vs. solution due to restricted rotation .
- Hybrid scaffolds : Fusion with benzo[d]imidazole (e.g., compound 8h) extends conjugation, shifting λmax to 380 nm .
Q. How can conflicting biological activity data for pyrrolo[1,2-a]pyrazine derivatives be resolved?
Methodological Answer: Discrepancies often stem from:
- Assay variability : Compare IC50 values under standardized conditions (e.g., cell permeability assays in HEK293 vs. RAW264.7 cells) .
- Substituent positioning : Para-substituted aryl groups (e.g., 4-methoxyphenyl) show higher osteoclast inhibition (80% at 10 μM) vs. ortho-substituted analogs .
- Metabolic stability : Evaluate half-life in microsomal assays to rule out false negatives .
Methodological Optimization
Q. What strategies improve yields in electrophilic substitutions of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
